

5-Bromo-2-hydroxynicotinonitrile molecular structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732

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In-Depth Technical Guide: 5-Bromo-2-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxynicotinonitrile, a halogenated pyridine derivative, is a valuable building block in organic synthesis and medicinal chemistry. Its unique arrangement of a bromine atom, a hydroxyl group, and a nitrile group on a pyridine ring offers multiple reactive sites for the development of novel heterocyclic compounds. This document provides a comprehensive overview of its molecular structure, IUPAC nomenclature, and available physicochemical data. While detailed experimental protocols and extensive quantitative data are not widely available in public literature, this guide consolidates the existing information to serve as a foundational resource.

Molecular Structure and IUPAC Name

The molecular structure of **5-Bromo-2-hydroxynicotinonitrile** consists of a pyridine ring substituted at the 2-, 3-, and 5-positions. The hydroxyl group at position 2 allows for tautomerism, existing in equilibrium with its keto form, 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile. The presence of the electron-withdrawing cyano (nitrile) group and the bromine atom significantly influences the reactivity of the pyridine ring.

IUPAC Name: **5-Bromo-2-hydroxynicotinonitrile**[\[1\]](#)

Synonyms:

- 5-Bromo-3-cyano-2-hydroxypyridine[\[2\]](#)[\[3\]](#)
- 5-Bromo-2-hydroxy-3-pyridinecarbonitrile[\[3\]](#)
- 5-Bromo-3-cyano-2(1H)-pyridinone[\[3\]](#)
- 3-Cyano-5-bromo-2-hydroxypyridine[\[3\]](#)
- 5-Bromo-3-cyano-2-pyridinol[\[3\]](#)

Molecular Structure Visualization

Caption: Molecular structure of **5-Bromo-2-hydroxynicotinonitrile**.

Physicochemical Data

Comprehensive, experimentally determined quantitative data for **5-Bromo-2-hydroxynicotinonitrile** is limited in publicly accessible literature. The following table summarizes the available information.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ BrN ₂ O	[2] [3]
Molecular Weight	199.00 g/mol	[2] [3]
CAS Number	405224-22-8	[2] [3]
Predicted Boiling Point	292.1±40.0 °C at 760 mmHg	[4]
Predicted pKa	6.87±0.10	[4]
Predicted Density	1.84±0.1 g/cm ³	[4]
Storage Temperature	Inert atmosphere, Room Temperature	[4]

Note: The boiling point, pKa, and density are predicted values and have not been experimentally verified in the cited sources.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **5-Bromo-2-hydroxynicotinonitrile** are not readily available in the surveyed literature. However, general synthetic strategies for related 3-cyano-2-pyridone derivatives have been described. These methods typically involve the condensation of a β -dicarbonyl compound (or its equivalent) with a cyanoacetamide derivative in the presence of a base.

One mentioned, though non-detailed, approach for the synthesis of 5-bromo-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of 2-cyano-5-bromopyridine with ammonia cyanide in a Seto-type amino reaction. Another general method mentioned is a pyridine ring addition reaction where pyridine is reacted with bromoacetyl formate followed by hydroxylamine treatment.

For the synthesis of the related compound, 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a common route involves the cyclization of dicarbonyl compounds with cyanoacetamide.

It is important to note that these are general descriptions and would require significant experimental development and optimization for the specific synthesis of **5-Bromo-2-hydroxynicotinonitrile**. Researchers should consult specialized chemical synthesis databases and primary literature for more detailed procedures.

Spectroscopic Data

While commercial suppliers indicate the availability of NMR and HPLC data for **5-Bromo-2-hydroxynicotinonitrile**, the actual spectra and detailed peak assignments are not publicly available. Based on the molecular structure, the following characteristic signals would be expected:

- ^1H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the positions of the bromine and cyano groups.

- ^{13}C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the nitrile group. The chemical shifts would be characteristic of a substituted pyridine, with the carbon attached to the bromine being significantly affected.
- FT-IR: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the $\text{C}\equiv\text{N}$ stretch of the nitrile group, and C=C and C-N stretching vibrations of the pyridine ring.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show the loss of bromine, the cyano group, and other characteristic fragments of the pyridine ring. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a chemical compound with significant potential in synthetic and medicinal chemistry. This guide provides a summary of its known properties, including its IUPAC name and molecular structure. However, there is a notable absence of detailed, publicly available experimental data, including a specific synthesis protocol and comprehensive spectroscopic analyses. Further research and publication in these areas would be highly beneficial to the scientific community, enabling broader application of this versatile molecule in drug discovery and materials science.

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